Pixantrone

Vue d'ensemble

Description

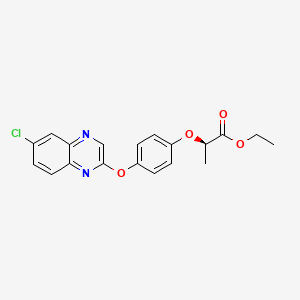

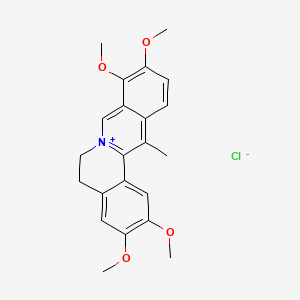

Pixantrone is an experimental antineoplastic (anti-cancer) drug, an analogue of mitoxantrone with fewer toxic effects on cardiac tissue . It is used to treat patients with relapsed or refractory aggressive Non-Hodgkin B-cell Lymphomas (NHL) .

Molecular Structure Analysis

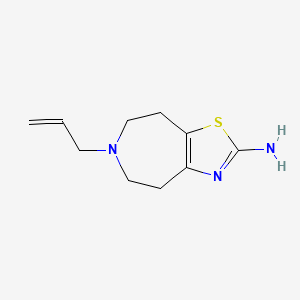

This compound is an aza-anthracenedione and DNA intercalator . It has a unique chemical structure and pharmacologic properties distinguishing it from anthracyclines and anthracenediones . The molecular mechanism of action involves intercalation into the double helix, followed by a significant compaction of the DNA molecule due to partial neutralization of the phosphate backbone .Chemical Reactions Analysis

This compound is known to intercalate the DNA double helix . It acts as a topoisomerase II inhibitor . The unique chemical structure of this compound results in a different mechanism of action compared with anthracycline doxorubicin and anthracenedione mitoxantrone .Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.365 g/mol . It appears as a blue solid . The chemical formula is C17H19N5O2 .Mécanisme D'action

Target of Action

Pixantrone primarily targets DNA and the enzyme topoisomerase II . Topoisomerase II is a crucial enzyme that controls the topological states of DNA during transcription, facilitating processes such as replication, transcription, and chromosome segregation .

Mode of Action

This compound acts as a DNA intercalator and a topoisomerase II poison . As a DNA intercalator, it inserts itself between the base pairs of the DNA helix, causing distortions in the DNA structure . As a topoisomerase II poison, it stabilizes the transient protein-DNA complexes (cleavage complexes) that are intermediates in the enzyme’s catalytic cycle . This stabilization leads to the formation of double-strand breaks in the DNA .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the DNA damage response . The double-strand breaks induced by this compound can lead to cell cycle arrest and ultimately apoptosis, or programmed cell death . This is particularly effective in rapidly dividing cells, such as cancer cells.

Pharmacokinetics

This compound has a biological half-life of 9.5–17.5 hours . It is primarily excreted through the fecal route, with renal excretion accounting for 4–9% . The volume of distribution is 9.7-29.7 L/kg . These properties influence the drug’s bioavailability and duration of action in the body.

Result of Action

The primary result of this compound’s action is the induction of cell death in cancer cells . By causing DNA damage and disrupting normal cell division, this compound can effectively kill cancer cells, particularly those that are rapidly dividing . This makes it an effective treatment for certain types of aggressive non-Hodgkin’s lymphoma .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact this compound’s effectiveness. In particular, formaldehyde-releasing drugs can enhance the formation of this compound-DNA adducts, potentially enhancing its anti-cancer effects . .

Avantages Et Limitations Des Expériences En Laboratoire

Pixantrone has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. It also has less cardiotoxicity than other anthracyclines, which makes it a safer option for in vivo studies. However, this compound is not widely available and can be expensive, which may limit its use in some lab experiments.

Orientations Futures

There are several future directions for the development of pixantrone. One direction is the evaluation of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is the development of this compound analogues with improved pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound in combination with targeted therapies, such as monoclonal antibodies, is an area of active research. Finally, the development of this compound for the treatment of other cancer types, such as breast cancer and lung cancer, is an area of future investigation.

Applications De Recherche Scientifique

Traitement du lymphome non hodgkinien

Pixantrone est une aza-anthracenedione de première génération approuvée en monothérapie pour le traitement du lymphome non hodgkinien diffus à cellules B agressif en rechute ou réfractaire, un groupe de patients notoirement difficile à traiter . Il possède une structure chimique et des propriétés pharmacologiques uniques qui le distinguent des anthracyclines et des anthracenediones .

Mode d’action unique

This compound catalyse des changements topologiques dans l’ADN en générant des cassures double brin transitoires après la formation d’un complexe de clivage topoisomérase II-ADN . Ce mode d’action unique le différencie des autres médicaments utilisés dans le traitement du LNH.

Tolérance cardiaque

Des données précliniques suggèrent que this compound a une meilleure tolérance cardiaque que d’autres médicaments comme la doxorubicine et la mitoxantrone . Cela en fait une option plus sûre pour les patients qui risquent une cardiotoxicité.

Thérapie combinée

This compound fait actuellement l’objet de recherches en tant que thérapie combinée avec d’autres médicaments, y compris plusieurs thérapies ciblées . L’objectif ultime de ces études est d’améliorer la survie chez les patients lourdement prétraités.

Traitement du lymphome non hodgkinien diffus à cellules B agressif en rechute ou réfractaire multiple

This compound a montré une efficacité prometteuse et une toxicité gérable dans les essais cliniques de phase II et III en tant qu’agent unique et en association pour le traitement des patients adultes atteints d’un lymphome non hodgkinien diffus à cellules B agressif en rechute ou réfractaire multiple .

Cardiotoxicité minimisée

This compound est structurellement apparenté aux anthracyclines et aux anthracenediones, mais il a été conçu pour minimiser la cardiotoxicité tout en conservant son efficacité . Cela en fait une option appropriée pour les patients qui ont subi plusieurs cycles de chimiothérapie.

Utilité future potentielle

Bien que des études prospectives supplémentaires soient nécessaires pour établir this compound comme une thérapie de sauvetage standard, il a déjà reçu l’approbation dans l’UE en monothérapie pour les patients adultes atteints d’un lymphome non hodgkinien diffus à cellules B agressif en rechute ou réfractaire multiple . Cela suggère une utilité future potentielle de this compound dans le traitement du LNH agressif.

Application en conception médicamenteuse

Les données de potentiel électrostatique et d’ALIE révèlent la distribution des charges et les schémas de réactivité de this compound . Ces résultats sont essentiels pour adapter l’application de this compound en conception médicamenteuse et optimiser ses propriétés pharmaceutiques .

Safety and Hazards

Propriétés

IUPAC Name |

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24/h1-3,6,9,21-22H,4-5,7-8,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZPMAYDXJQYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162744 | |

| Record name | Pixantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Pixantrone is an aza-anthracenedione which acts as a DNA intercalator. By intercalating between DNA, with modest affinity, it stimulates DNA cleavage by topoisomerase II. (Pixantrone acts as a poison to topoisomerase II by stabilizing protein-DNA complexes which are usually transient, giving rise to double stranded DNA breaks.) However, pixantrone is believed to have additional mechanisms of action as its potency does not correlate to the degree of double stranded DNA breaks observed. It has been postulated that this second mechanism may be pixantrone-DNA adduct formation. [1] It is important to note that the formation of a pixtantrone-DNA adduct requires pixantrone activation by formaldehyde. Formadehyde may be generated in vitro by hydrogen peroxide, and is derived by various sources in biological systems. It is present in low levels as a result of normal metabolism, and may be present in elevated levels in some haematolgical malignancies. [1] The formation of pixantrone-DNA adducts is thus feasible, and it is believed that a long pixantrone-DNA adduct half life has the potential to maximize DNA damage. It may do so by enhancing the disruption of DNA replication and transcription, and potentially by encourage apoptosis. [1] In explanation of pixantrones lack of cardiotoxicity, it has been elucidated that pixantrone is structurally similar to mitoxantrone; however, instead of a 5,8-dihydroxyphenyl ring (thought to be responsible for cardiotoxicity) it has a nitrogen heteroatom. This nitrogen heteroatom helps to create additional hydrogen bonding sites amd increases pixantrone interaction with DNA and topoisomerase II. [2] Pixantrone's lack of a hydroquinone is believed to render it resistant to one electron reduction. In contrast, doxorubicin - which contains a hydroquinone - experiences one electron redox cycling and ROS formation via NADH dehydrogenase. [3] Pixantrone also does not bind iron, and thus does not produce ROS by redox cycling between oxidative states of iron, as other anthracyclines do. [2] The first line agent doxorubicin is cardiotoxic, in part, due to its ability to redox activate the superoxide anion and hydrogen peroxide, and form a long-lived secondary alcohol metabolite: doxorubicinol. [3] Clearance of doxorubicin from myocardial tissue is incomplete, and it can be found months or years after the last administration. [3] In doxorubicin treated ex vivo cardiac strips, pixantrone formed an N-dealkylated product that inhibited metabolism of residual doxorubicin into doxorubicinol. Additionally, in ex vivo human myocardial strips (doxorubicin naive, and doxorubicin pretreated) pixantrone showed high cardiac uptake without formation of superoxide anion or hydrogen peroxide. Pixantrones lack of cardiotoxicity is thus attributed to its redox inactivity and inhibition of doxorubicinol formation. [3] | |

| Record name | Pixantrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

144510-96-3, 144675-97-8 | |

| Record name | Pixantrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144510-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pixantrone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144510963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pixantrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pixantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144675-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIXANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5SXN2KNMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride](/img/structure/B1662792.png)

![4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid](/img/structure/B1662794.png)